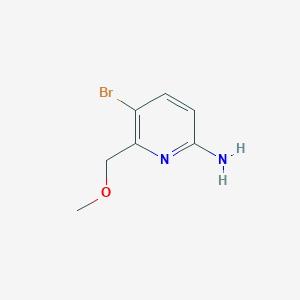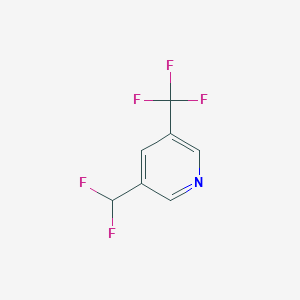
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine is a fluorinated organic compound that has gained significant attention in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridine derivatives using trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators . Another approach involves the difluoromethylation of pyridine derivatives using difluoromethylating reagents like TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-(trifluoromethyl)pyridine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-free amination protocols has also been explored to minimize the environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like KMnO4 or H2O2 to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents such as LiAlH4 or NaBH4 can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
5-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
3,5-Bis(trifluoromethyl)pyridine:
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects.
Eigenschaften
Molekularformel |
C7H4F5N |
|---|---|
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
3-(difluoromethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-1-5(3-13-2-4)7(10,11)12/h1-3,6H |
InChI-Schlüssel |
KSRVQANOIYDSHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
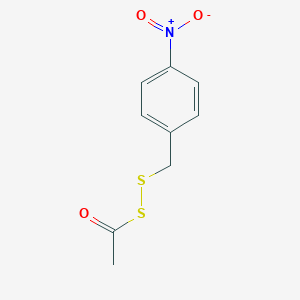
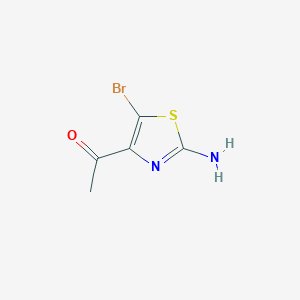
![(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid](/img/structure/B12968362.png)
![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
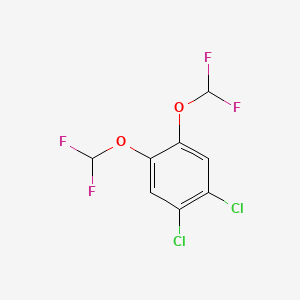
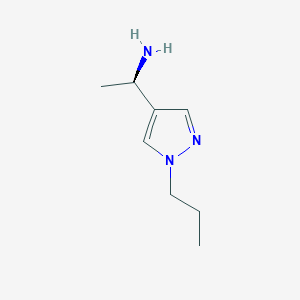
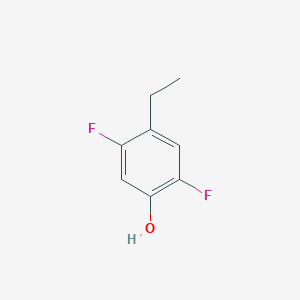
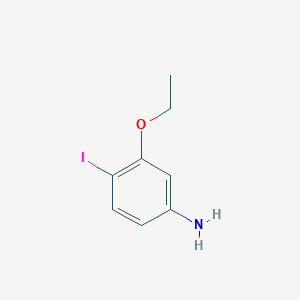
![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)


